molecular formula C11H13NO B8454320 3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one

3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one

Cat. No. B8454320
M. Wt: 175.23 g/mol
InChI Key: JJRKHORYSWKLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-amino-5,7,8,9-tetrahydrobenzo[7]annulen-6-one

InChI

InChI=1S/C11H13NO/c12-10-5-4-8-2-1-3-11(13)7-9(8)6-10/h4-6H,1-3,7,12H2

InChI Key

JJRKHORYSWKLFX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC2=C(C1)C=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one (0.20 g), iron powder (218 mg), ammonium chloride (52 mg), water (1.2 ml) and ethanol (4 ml) was refluxed for 2 hours. After cooling, the insoluble material was filtered off and the filtrate was evaporated in vacuo. To the residue was added ethyl acetate and water. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with brine, dried over anhydrous sodium sulfate, and evaporated in vacuo. The residue was purified by column chromatography on silica gel with chloroform as an eluent to give 3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one (153 mg).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
218 mg
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.